molecular formula C29H28N4O5S3 B2984866 (E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 305375-17-1

(E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2984866
CAS No.: 305375-17-1
M. Wt: 608.75
InChI Key: KNIYVDDGACPPON-GJHDBBOXSA-N
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Description

The compound "(E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one" features a bis-thiazolidinone scaffold with dual (E)-4-methoxybenzylidene substituents and a piperazine linker bridging two heterocyclic moieties. Key structural attributes include:

  • Thiazolidinone cores: Both moieties contain the 4-oxo-2-thioxothiazolidin-3-yl group, which is known for its bioactivity in antimicrobial and anticancer agents .
  • Stereochemistry: The E-configuration of the benzylidene groups ensures planar conjugation, influencing electronic properties and intermolecular interactions .

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-[3-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O5S3/c1-37-21-7-3-19(4-8-21)17-23-26(35)30-28(40-23)32-15-13-31(14-16-32)25(34)11-12-33-27(36)24(41-29(33)39)18-20-5-9-22(38-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3/b23-17+,24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIYVDDGACPPON-GJHDBBOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)C(=CC5=CC=C(C=C5)OC)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)/C(=C\C5=CC=C(C=C5)OC)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer, antidiabetic, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure with multiple functional groups, including thiazolidinone and piperazine moieties. The presence of methoxy groups is significant as they enhance the biological activity of thiazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For example, synthesized thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
4cMCF-72.57 ± 0.16
4cHepG27.26 ± 0.44
StaurosporineMCF-76.77 ± 0.41
StaurosporineHepG28.40 ± 0.51

The compound exhibited an IC50 value of 2.57 µM against MCF-7 cells, indicating potent cytotoxicity compared to the standard drug Staurosporine . Additionally, it was found to inhibit VEGFR-2 kinase, which plays a crucial role in tumor angiogenesis and proliferation, with an IC50 of 0.15 µM .

Antidiabetic Activity

Thiazolidinone derivatives are known for their antidiabetic properties. The compound's structural similarities to known antidiabetic agents suggest potential efficacy in glucose regulation.

Table 2: Antidiabetic Activity of Thiazolidinone Derivatives

CompoundActivity TypeReference
5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedioneAntidiabetic
5-(3,4,5-trimethoxy)benzylidine-2,4-thiazolidinedioneAntidiabetic

In vitro studies have shown that thiazolidinediones can effectively lower blood glucose levels and improve insulin sensitivity . The presence of methoxy groups in the structure enhances these effects.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied. The compound has demonstrated activity against various bacterial strains and fungi.

Table 3: Antimicrobial Activity

CompoundTarget OrganismActivity
Thiazole Derivative AGram-positive bacteriaEffective
Thiazole Derivative BGram-negative bacteriaModerate

Research indicates that modifications in the thiazole ring can significantly enhance antimicrobial efficacy . The compound's ability to inhibit microbial growth makes it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of several thiazole derivatives, including the compound in focus, against MCF-7 and HepG2 cell lines. Results indicated that compounds with similar structures showed significant cytotoxicity and induced apoptosis in cancer cells .
  • Antidiabetic Mechanism : Another investigation assessed the mechanism of action for thiazolidinedione derivatives in diabetic models. The findings suggested that these compounds improve insulin sensitivity through activation of PPAR-gamma pathways .
  • Antimicrobial Testing : A comprehensive study on various thiazole derivatives revealed their effectiveness against multiple strains of bacteria and fungi, establishing a structure-activity relationship that supports further exploration of this compound's antimicrobial potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Group

Table 1: Substituent Effects on Thiazolidinone Derivatives
Compound Name Substituent on Benzylidene Stereochemistry Key Properties/Activities Reference
Target Compound 4-Methoxy E Enhanced conjugation, lipophilicity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one 2-Hydroxy Z Increased H-bonding potential
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Hydroxy-3-methoxy E Antioxidant activity

Key Observations :

  • Methoxy vs.
  • Substituent Position : Ortho-substituted derivatives (e.g., 2-hydroxybenzylidene) exhibit steric hindrance and altered electronic effects compared to para-substituted analogs .

Comparison of Heterocyclic Linkers and Moieties

Table 2: Impact of Linker and Secondary Moieties
Compound Name Linker/Moiety Molecular Weight (g/mol) Structural Features Reference
Target Compound Piperazine-propanoyl-thiazol-4-one ~602.76* Dual thiazolidinone cores, flexible linker
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one Piperidinyl 302.38 Single thiazol-4-one, rigid piperidine
5-(Diaryldihydropyrazolylmethylene)-2-thioxothiazolidin-4-ones Dihydropyrazole ~350–400 Extended π-conjugation, diaryl substituents

Key Observations :

  • Dual Thiazolidinone Cores: The bis-thiazolidinone structure increases molecular weight (~603 vs. ~302 in ), which may impact bioavailability but could enhance multivalent interactions with biological targets .

Stereochemical and Crystallographic Comparisons

  • E vs. Z Isomerism : The E-configuration in the target compound stabilizes planar conjugation, as seen in crystal structures of related compounds (e.g., ), whereas Z-isomers (e.g., ) exhibit steric clashes between substituents .
  • Crystal Packing : The target compound’s piperazine linker may facilitate intermolecular interactions (e.g., C–H⋯O bonds) similar to those observed in (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-thiazol-4(5H)-one, which forms hydrogen-bonded tapes along the c-axis .

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